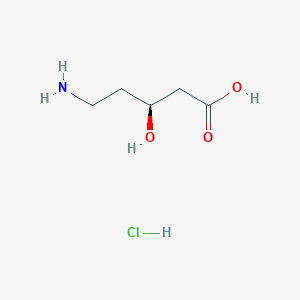

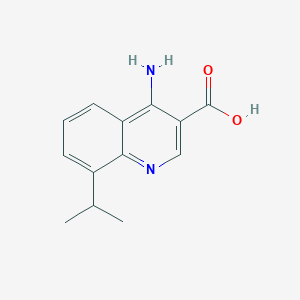

![molecular formula C11H14N4O B2884626 1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol CAS No. 2175978-64-8](/img/structure/B2884626.png)

1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as phenylimidazoles . It’s a polycyclic aromatic compound containing a benzene ring linked to an imidazole ring . It’s also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a novel series of imidazo [1,2-a]pyridine linked 1,2,3-triazole derivatives has been designed and synthesized . Another study describes a one-pot, multicomponent protocol for the synthesis of novel imidazo [1,2-a]pyrimidine-based pyran analogs .Molecular Structure Analysis

The imidazo [1,2-b]pyridazine moiety is a privileged drug moiety found in many approved and experimental drugs . It binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .Chemical Reactions Analysis

Imidazole is an amphoteric in nature, showing both acidic and basic properties . It’s a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis

The empirical formula of the compound is C6H5N3O . It has a molecular weight of 135.12 . The compound is a solid .Aplicaciones Científicas De Investigación

Therapeutic Agent Development

The imidazo[1,2-a]pyridine scaffold, closely related to the compound , has been identified as a "drug prejudice" scaffold due to its wide-ranging applications in medicinal chemistry. This includes potential uses in anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic therapies, and as proton pump inhibitors and insecticidal agents. The breadth of applications is a testament to the versatility of this scaffold, which has also found its way into several marketed preparations such as zolimidine, zolpidem, and alpidem. Structural modifications of this scaffold have led to novel therapeutic agents, showcasing the potential of similar compounds like "1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol" in drug discovery (A. Deep et al., 2016).

Chemical Synthesis Innovations

Efficient synthetic routes for related structures have been developed, highlighting the chemical versatility and potential of the compound for further exploration. For example, "1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one," a privileged substructure found in numerous CGRP receptor antagonists, demonstrates the importance of efficient synthetic strategies. Two practical and efficient syntheses for this substructure from complementary starting materials have been described, featuring chemoselective reductive amination and Pd-catalyzed amination. Such innovations underscore the compound's role in advancing synthetic methodology and its potential utility in medicinal chemistry (David K. Leahy et al., 2012).

Potential Antihistaminic and Anti-inflammatory Activities

The synthesis and evaluation of compounds with structures similar to "1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol" have revealed potent antihistaminic activity and an inhibitory effect on eosinophil infiltration, a critical factor in allergic reactions. Such compounds, when incorporating specific cyclic amines and benzhydryl groups, exhibit both antihistaminic and anti-inflammatory effects, suggesting potential applications in treating conditions like atopic dermatitis and allergic rhinitis (M. Gyoten et al., 2003).

Propiedades

IUPAC Name |

1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c16-9-3-6-14(7-4-9)11-2-1-10-12-5-8-15(10)13-11/h1-2,5,8-9,16H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLKADBURJEVBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

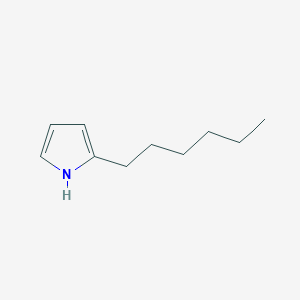

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2884543.png)

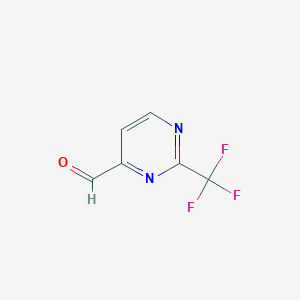

![3-(4-fluorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2884545.png)

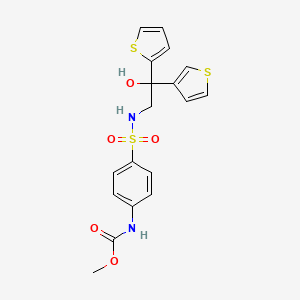

![1-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]methanesulfonamide](/img/structure/B2884546.png)

![(Z)-ethyl 2-((2-chlorobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2884548.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitropyridine-4-carboxylic acid](/img/structure/B2884551.png)

![(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2884560.png)

![4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine](/img/structure/B2884562.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetonitrile](/img/structure/B2884566.png)